molecular formula C13H15ClN2O2 B1662552 6-Chloromelatonin CAS No. 63762-74-3

6-Chloromelatonin

Cat. No.: B1662552
CAS No.: 63762-74-3
M. Wt: 266.72 g/mol
InChI Key: LUINDDOUWHRIPW-UHFFFAOYSA-N
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Description

6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a synthetic derivative of melatonin. Melatonin is a natural hormone produced by the pineal gland in the brain, primarily involved in regulating sleep-wake cycles. This compound is a potent melatonin receptor agonist with greater metabolic stability than melatonin itself .

Mechanism of Action

Target of Action

6-Chloromelatonin is a potent melatonin receptor agonist . It competes for the same presynaptic melatonin receptor sites in the rabbit retina . This compound has a higher metabolic stability than melatonin .

Mode of Action

This compound interacts with its targets by competing for the same presynaptic melatonin receptor sites . It inhibits the calcium-dependent release of [3H]dopamine . This interaction results in changes in the activity of these receptors, influencing various neural and endocrine processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the melatonin receptors. By acting as an agonist, this compound can influence the regulation of sleep, mood, learning and memory, immune activity, dreaming, fertility, and reproduction .

Pharmacokinetics

Melatonin has a bioavailability of approximately 15% . Its clearance ranges from 0.97 (0.005 mg, IV) to 132.50 L/min (6 mg, oral), and its volume of distribution ranges between 35 (0.005 mg, IV) and 1602 L (4 mg, oral) . We can expect this compound to have similar properties, given its structural similarity to melatonin.

Result of Action

The primary result of this compound’s action is the inhibition of the calcium-dependent release of [3H]dopamine . This can influence various physiological functions, including sleep regulation and mood . In clinical trials, this compound has shown potential as a treatment for insomnia and jet lag, with reports of faster adaptation to a simulated time shift .

Action Environment

The action of this compound, like melatonin, is influenced by environmental factors such as light and dark cycles . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle . As a melatonin receptor agonist, this compound is likely to be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloromelatonin typically involves the chlorination of melatonin. The process begins with the acetylation of serotonin to form N-acetylserotonin, followed by methylation to produce melatonin. The final step involves the selective chlorination of melatonin at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloromelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloromelatonin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloromelatonin’s uniqueness lies in its greater metabolic stability and higher affinity for melatonin receptors compared to melatonin. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINDDOUWHRIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213202
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-74-3
Record name 6-Chloromelatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63762-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloromelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloromelatonin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-chloromelatonin interact with melatonin receptors?

A1: this compound acts as a potent agonist at both MT1 and MT2 melatonin receptors. It demonstrates high affinity binding to these receptors, comparable to or exceeding that of melatonin itself.

Q2: What downstream effects are observed upon this compound binding to MT1 and MT2 receptors?

A2: Activation of melatonin receptors by this compound has been linked to various downstream effects, including:

  • Inhibition of Adenylyl Cyclase: Studies suggest that this compound, like melatonin, can inhibit adenylyl cyclase activity, potentially through a pertussis toxin-sensitive G protein. This inhibition can impact intracellular cAMP levels.
  • Modulation of Hormone Release: this compound has been implicated in modulating hormone release, notably inhibiting luteinizing hormone (LH) release, which plays a critical role in ovulation.
  • Impact on Cholesterol Metabolism: There is evidence suggesting that this compound might influence cholesterol metabolism, potentially by modulating LDL receptor activity and cholesterol synthesis pathways in specific cell types.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H15ClN2O2, and its molecular weight is 266.72 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research primarily focuses on the biological effects and receptor interactions of this compound, detailed spectroscopic data is not explicitly discussed.

Q5: How do structural modifications of the melatonin molecule, particularly the addition of a chlorine atom in this compound, impact its biological activity?

A5: The addition of a chlorine atom at the 6th position in this compound appears to enhance its potency and prolong its half-life compared to melatonin. This modification might influence its interaction with melatonin receptors or its resistance to metabolic breakdown.

Q6: How does the potency of this compound compare to melatonin in various biological assays?

A6: Research suggests that this compound consistently demonstrates equal or greater potency compared to melatonin in several biological assays, including those assessing antigonadotropic effects, inhibition of LH release, and modulation of cAMP levels.

Q7: What is the pharmacokinetic profile of this compound?

A7: While detailed pharmacokinetic data is limited in the provided research, studies indicate that this compound has a longer half-life in rats and rhesus monkeys compared to melatonin (27 minutes vs. 11 minutes). This suggests potentially improved bioavailability and a longer duration of action.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models to investigate the effects of this compound, including:

  • Cell Cultures: Rat astroglial cell cultures have been used to demonstrate the inhibitory effect of this compound on beta-adrenoceptor-stimulated cyclic AMP accumulation.
  • Tissue Explants: Median eminence/pars tuberalis (ME/PT) explants from Djungarian hamsters were used to demonstrate the inhibition of forskolin-stimulated cAMP accumulation by this compound.
  • Membrane Preparations: Membrane preparations from various tissues, including the brain, retina, kidney, liver, spleen, and others, have been extensively used to characterize melatonin receptors and assess the binding affinity and selectivity of this compound.

Q9: What in vivo models have been employed to study the effects of this compound?

A9: The research primarily utilizes rodent models, particularly rats and hamsters, to investigate the in vivo effects of this compound. These models have been instrumental in demonstrating the compound's antigonadotropic effects, influence on hormone release, and potential impact on reproductive function.

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